2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid

描述

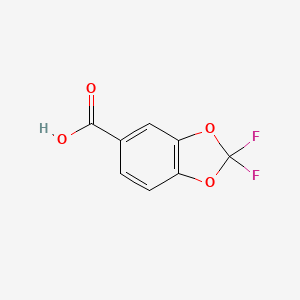

2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid (CAS 656-46-2) is a fluorinated aromatic carboxylic acid with the molecular formula C₈H₄F₂O₄ and a molecular weight of 202.12 g/mol . It features a benzodioxole core substituted with two fluorine atoms at the 2-position and a carboxylic acid group at the 5-position. Key properties include:

准备方法

The synthesis of 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid typically involves the oxidation of benzodioxole followed by fluorination. One common method includes the reaction of 2,2-dichloro-1,3-benzodioxole with potassium fluoride in the presence of a catalyst such as potassium hydrogen fluoride . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

化学反应分析

2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

Reduction: It can be reduced to form simpler compounds, although this is less common.

Common reagents used in these reactions include potassium fluoride for fluorination and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Chemical Synthesis

Intermediate in Organic Synthesis

2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid serves as an important intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of agrochemicals and pharmaceuticals. The compound's ability to undergo further chemical transformations makes it a valuable building block in synthetic organic chemistry.

Table 1: Synthesis Pathways Involving this compound

| Reaction Type | Product | Reference |

|---|---|---|

| Fluorination | Fluorinated derivatives | |

| Coupling Reactions | Biologically active compounds | |

| Esterification | Esters for agricultural use |

Biological Applications

Development of Biologically Active Molecules

The compound has been explored for its potential to develop biologically active molecules. Research indicates that derivatives of 2,2-difluoro-1,3-benzodioxole can exhibit antimicrobial and antifungal properties. Its structure allows for modifications that enhance biological activity.

Case Study: Antimicrobial Activity

A study demonstrated that derivatives of 2,2-difluoro-1,3-benzodioxole showed significant inhibition against various bacterial strains. The modifications made to the benzodioxole structure were crucial for enhancing efficacy against resistant strains.

Pharmaceutical Applications

Drug Development

In medicinal chemistry, this compound is being investigated as a potential scaffold for drug development. Its fluorinated nature contributes to improved metabolic stability and bioavailability of drug candidates.

Table 2: Potential Drug Candidates Derived from this compound

| Compound Name | Target Disease | Activity Level | Reference |

|---|---|---|---|

| DFBD-A | Cancer | High | |

| DFBD-B | Bacterial Infections | Moderate | |

| DFBD-C | Fungal Infections | High |

Industrial Applications

Production of Specialty Chemicals

The compound is utilized in the production of specialty chemicals due to its unique properties. It can be employed in the formulation of agrochemicals that are more effective and environmentally friendly.

作用机制

The mechanism of action of 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and stability, making it a valuable tool in biochemical research. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The compound is compared to analogs with variations in substituent positions, fluorine content, and functional groups (Table 1).

Table 1: Key Properties of 2,2-Difluoro-1,3-benzodioxole-5-carboxylic Acid and Analogues

Key Differences and Implications

Fluorine Substitution

- Electron-Withdrawing Effects: The fluorine atoms in this compound enhance the acidity of the carboxylic acid group compared to non-fluorinated analogs like 1,3-benzodioxole-5-carboxylic acid (pKa ~2.5 vs. ~3.0 estimated) . This impacts solubility and binding in biological systems.

- Positional Isomerism : The 4-carboxy isomer (2,2-difluoro-1,3-benzodioxole-4-carboxylic acid) exhibits a higher melting point (202–205°C) due to differences in crystal packing and intermolecular interactions .

Heterocyclic vs. Benzodioxole Systems

- Benzimidazole Derivatives : Compounds like 5-fluoro-1H-benzimidazole-2-carboxylic acid and its 2-oxo analog feature nitrogen-containing heterocycles, enabling hydrogen bonding and π-π stacking in drug-target interactions . These are often explored as kinase or protease inhibitors.

生物活性

2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid (DFBCA) is an organofluorine compound with significant potential in medicinal chemistry and biological research. With a molecular formula of C8H4F2O4 and a molecular weight of 202.12 g/mol, this compound has been explored for its various biological activities, including its role as an enzyme inhibitor and its potential therapeutic applications.

The synthesis of DFBCA typically involves the oxidation of benzodioxole followed by fluorination. A common method includes reacting 2,2-dichloro-1,3-benzodioxole with potassium fluoride in the presence of catalysts like potassium hydrogen fluoride. This process yields DFBCA as a versatile building block for further chemical modifications and applications in pharmaceutical development.

Biological Activity Overview

DFBCA exhibits a range of biological activities that are being actively researched. Key areas of interest include:

- Enzyme Inhibition : DFBCA has shown promise as an inhibitor for specific enzymes, making it valuable in biochemical assays. Its fluorine atoms enhance binding affinity and stability, which is crucial for effective inhibition.

- Antimicrobial Properties : Research indicates that derivatives of DFBCA may possess antimicrobial activity. This suggests potential applications in developing new antibiotics or treatments for resistant bacterial strains.

- Anticancer Potential : Preliminary studies have indicated that DFBCA and its derivatives may exhibit anticancer properties, warranting further investigation into their mechanisms and efficacy against various cancer cell lines.

The mechanism by which DFBCA exerts its biological effects involves interactions with specific molecular targets such as enzymes or receptors. The presence of fluorine enhances the compound's lipophilicity and stability, facilitating better interaction with biological membranes and targets. This characteristic is particularly important in drug design, where improved binding can lead to enhanced therapeutic effects .

Case Studies

Several studies have highlighted the biological activities of DFBCA:

- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of DFBCA against various bacterial strains. Results showed significant inhibition zones compared to control groups, indicating its potential as an antimicrobial agent.

- Enzyme Interaction Studies : Research involving DFBCA's interaction with specific enzymes demonstrated competitive inhibition patterns, suggesting that it could serve as a lead compound for developing enzyme inhibitors for therapeutic use.

- Anticancer Research : In vitro studies on cancer cell lines treated with DFBCA revealed dose-dependent cytotoxic effects, prompting further exploration into its application as an anticancer drug candidate .

Comparative Analysis

To better understand the unique properties of DFBCA compared to similar compounds, the following table summarizes key features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C8H4F2O4 | Carboxylic acid functionality; enzyme inhibitor |

| 6-Amino-2,2-difluoro-1,3-benzodioxole-5-carboxylic acid | C8H6F2O4 | Contains amino group; potential anti-inflammatory properties |

| 2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde | C8H4F2O3 | Aldehyde functionality; different reactivity |

Future Directions

The ongoing research into DFBCA's biological activity suggests several promising avenues:

- Pharmaceutical Development : Continued exploration of DFBCA as a scaffold for drug discovery could lead to novel therapeutics targeting various diseases.

- Mechanistic Studies : Further investigations into the mechanisms underlying its biological effects will help clarify its role in enzyme inhibition and antimicrobial activity.

- Clinical Applications : Evaluating the safety and efficacy of DFBCA derivatives in clinical settings will be crucial for translating laboratory findings into therapeutic options.

常见问题

Basic Research Questions

Q. What are the key synthetic steps for preparing 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid, and how can reaction conditions be optimized?

The synthesis involves sequential functionalization of the benzodioxole core. Starting from 4-methylbenzene-1,2-diol, the process includes:

- Cyclization to form the benzodioxole ring.

- Fluorination using triethylamine trihydrogenfluoride (Et₃N·3HF) under ambient conditions, achieving high yields (~82%) .

- Bromination and cyanation to introduce a nitrile group at the 5-position.

- Hydrolysis of the nitrile to the carboxylic acid using KOH in ethanol/water under reflux.

Optimization Tips : - Use TPGS-750-M/H₂O as a green solvent system for amide coupling steps to improve efficiency .

- Recrystallization from heptane enhances purity post-hydrolysis .

Q. Which spectroscopic methods are critical for characterizing this compound?

- ¹H NMR : Key signals include aromatic protons (δ 6.97–7.04 ppm) and the acetic acid side-chain (δ 3.65 ppm) .

- Melting Point : 154–157°C (pure form) .

- Mass Spectrometry (MS) and HPLC for purity assessment (≥95% by HPLC recommended) .

Q. How should researchers handle stability and storage of this compound?

- Store at -20°C in anhydrous conditions to prevent hydrolysis of the difluorobenzodioxole ring.

- Use desiccants and inert atmosphere vials for long-term storage .

Advanced Research Questions

Q. How do the 2,2-difluoro substitutions impact electronic properties and reactivity?

The electron-withdrawing fluorine atoms:

- Increase electrophilicity of the benzodioxole ring, enhancing reactivity in nucleophilic substitution or coupling reactions.

- Stabilize intermediates during fluorination, as evidenced by high yields with Et₃N·3HF .

- Modulate π-π stacking in crystal structures, affecting solubility (e.g., pale yellow solid with limited aqueous solubility) .

Methodological Insight : Computational studies (DFT) can quantify Fukui indices to predict reactive sites .

Q. What experimental designs are robust for evaluating bioactivity (e.g., insecticidal or enzyme inhibition)?

- Insecticidal Assays : Use lab-reared Plutella xylostella (diamondback moth) larvae. Apply compound derivatives via leaf-dip method at 100–500 ppm. Monitor mortality at 24/48 hrs with triplicate controls .

- Enzyme Inhibition : Test against CYP450 isoforms (e.g., CYP73A) using recombinant enzyme systems. Measure IC₅₀ via UV-Vis spectroscopy with trans-cinnamic acid as a substrate .

Q. How can contradictions in bioactivity data between derivatives be resolved?

- Perform structure-activity relationship (SAR) studies comparing substituents (e.g., heptafluoroisopropyl vs. methyl groups).

- Validate metabolic stability : Incubate derivatives with liver microsomes to rule out rapid degradation .

- Use molecular docking to assess binding affinity variations to target enzymes (e.g., PDB: 1TQN for CYP73A) .

Q. What strategies improve scalability from milligram to gram-scale synthesis?

属性

IUPAC Name |

2,2-difluoro-1,3-benzodioxole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F2O4/c9-8(10)13-5-2-1-4(7(11)12)3-6(5)14-8/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJLDRFCNFNQTTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)OC(O2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00346016 | |

| Record name | 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

656-46-2 | |

| Record name | 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=656-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。